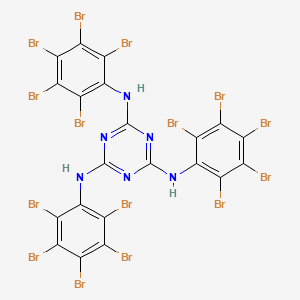

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine

Description

N²,N⁴,N⁶-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is a halogenated triazine derivative featuring three pentabromophenyl groups attached to the triazine core. This compound is notable for its high bromine content (~70–75% by weight), making it a potent flame retardant. The bulky pentabromophenyl substituents enhance thermal stability and reduce flammability by releasing bromine radicals during combustion, which scavenge free radicals and inhibit fire propagation .

Properties

CAS No. |

459433-13-7 |

|---|---|

Molecular Formula |

C21H3Br15N6 |

Molecular Weight |

1537.8 g/mol |

IUPAC Name |

2-N,4-N,6-N-tris(2,3,4,5,6-pentabromophenyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C21H3Br15N6/c22-1-4(25)10(31)16(11(32)5(1)26)37-19-40-20(38-17-12(33)6(27)2(23)7(28)13(17)34)42-21(41-19)39-18-14(35)8(29)3(24)9(30)15(18)36/h(H3,37,38,39,40,41,42) |

InChI Key |

KQMXTKNQKFELFS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=NC(=NC(=N2)NC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)NC4=C(C(=C(C(=C4Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with pentabromophenylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process . Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .

Chemical Reactions Analysis

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in the pentabromophenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Flame Retardancy

One of the primary applications of N₂,N₄,N₆-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is as a flame retardant in polymers. Its high bromine content provides excellent fire resistance properties:

- Polymers Used : Commonly incorporated into polyethylene (PE), polypropylene (PP), polystyrene (PS), acrylonitrile butadiene styrene (ABS), and thermoplastic olefins (TPO) to enhance their flame retardancy.

- Mechanism : The compound acts by forming a protective char layer during combustion, which inhibits the spread of flames and reduces smoke generation.

Agricultural Films

A study highlighted the use of N₂,N₄,N₆-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine in agricultural films made from polyethylene. The incorporation of this compound improved the thermal stability and fire resistance of the films used in agricultural applications. This enhancement leads to longer-lasting products that can withstand environmental stresses without degrading.

Automotive Parts

In automotive manufacturing, this compound has been utilized in talc-filled polypropylene composites. Research indicates that these composites exhibit improved flame retardancy compared to traditional materials. The presence of N₂,N₄,N₆-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine effectively meets the stringent fire safety standards required in automotive applications.

Environmental Impact and Safety

While the compound provides significant benefits in terms of fire resistance, its environmental impact is a critical consideration. Brominated flame retardants have been scrutinized for potential toxicity and bioaccumulation:

- Regulatory Status : Various regulatory bodies are assessing the safety profiles of halogenated compounds due to concerns about their environmental persistence and potential health risks.

- Alternatives : Research is ongoing to develop less hazardous alternatives that can provide similar flame-retardant properties without adverse environmental effects.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Agricultural Films | Used in PE-based films for crop protection | Enhanced thermal stability and fire resistance |

| Automotive Parts | Incorporated into PP composites for interior components | Improved flame retardancy and compliance with safety standards |

| Polymer Composites | Added to various polymers like PS and ABS | Increases durability and reduces flammability |

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on target molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways, including those involved in thermal degradation and flame retardancy .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Comparisons

*Estimated based on pentabromophenyl substituents.

Key Observations:

- Bromination Degree: The pentabromophenyl derivative has significantly higher bromine content than TBAT (monobrominated), enhancing its flame-retardant efficiency but likely reducing solubility in common solvents .

- Substituent Bulk : Bulky substituents (e.g., pentabromophenyl, pyrazolyl) increase steric hindrance, affecting reactivity and synthesis conditions .

- Applications : Brominated triazines dominate in flame retardancy, while alkylated (e.g., Altretamine) or heterocyclic derivatives (e.g., pyrazolyl) are used in pharmaceuticals or materials science .

Thermal and Chemical Properties

- Thermal Stability : Brominated derivatives exhibit superior thermal stability (>300°C) compared to alkylated triazines (e.g., Altretamine, mp ~150°C) .

- Flame Retardancy : The pentabromophenyl derivative releases bromine radicals at high temperatures, outperforming TBAT in suppressing combustion .

- Solubility : Alkylated derivatives (e.g., N⁶-aryl benzothiazole triazines) show better solubility in organic solvents, enabling applications in coatings and polymers .

Biological Activity

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine, commonly referred to as tris(pentabromophenyl)triazine or TPT, is a compound that has garnered attention for its potential biological applications. This article delves into the biological activity of TPT, focusing on its antimicrobial properties and cytotoxic effects against various cell lines.

- Molecular Formula : CHN

- Molecular Weight : 354.41 g/mol

- CAS Number : 1973-05-3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of TPT and its derivatives against a range of pathogenic microorganisms. In one study, a series of 2,4,6-trisubstituted triazines were synthesized and screened for their activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably, several compounds exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3f | 6.25 | Staphylococcus aureus |

| 3g | 12.5 | Escherichia coli |

| 3h | 10.0 | Candida albicans |

| 3i | 8.0 | Pseudomonas aeruginosa |

| 3m | 6.25 | Bacillus subtilis |

These findings indicate that TPT and its derivatives possess promising antimicrobial properties that could be further explored for therapeutic applications.

Cytotoxic Effects

In addition to its antimicrobial properties, TPT has been investigated for its cytotoxic effects on human cancer cell lines. Research has shown that certain derivatives of TPT exhibit significant cytotoxicity against various cancer types including breast (MCF-7), colorectal (HCT116), and liver (HepG2) cancer cells. The cytotoxic effects were evaluated using standard assays such as MTT and IC50 determination.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| TPT-Derivative A | 15 | MCF-7 |

| TPT-Derivative B | 20 | HCT116 |

| TPT-Derivative C | 25 | HepG2 |

The results suggest that TPT derivatives may serve as potential candidates for the development of new anticancer agents.

The biological activity of TPT is hypothesized to be linked to its ability to disrupt cellular processes in both microbial and cancer cells. The triazine ring structure is known to interact with nucleic acids and proteins, potentially leading to inhibition of DNA replication and RNA transcription in microorganisms and cancer cells alike.

Case Studies

- Antimicrobial Efficacy : A study conducted by Grisley et al. highlighted the synthesis of various triazine derivatives with enhanced antimicrobial activity compared to standard antibiotics . The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds.

- Cytotoxicity Assessment : A comprehensive assessment published in Medicinal Chemistry Research reported that certain triazine derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.